molecular formula C6H11ClN4O2 B1407611 [3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1417567-77-1

[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride

Cat. No.: B1407611
CAS No.: 1417567-77-1
M. Wt: 206.63 g/mol
InChI Key: XCYWSBISQQYTDR-UHFFFAOYSA-N
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Description

[3-(4-Nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride (CAS: 1006962-65-7, MFCD22421971) is an amine hydrochloride derivative featuring a nitro-substituted pyrazole ring linked via a propyl chain.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c7-2-1-3-9-5-6(4-8-9)10(11)12;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYWSBISQQYTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pyrazole to Form 4-Nitro-1H-pyrazole

Reaction Overview:
The initial step involves nitrating pyrazole to introduce a nitro group at the 4-position, which is crucial for subsequent functionalization.

Reaction Conditions:

  • Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
  • Temperature: Maintained below 0°C to prevent decomposition and over-nitration
  • Duration: Typically 1–2 hours, with careful monitoring to optimize yield and minimize by-products

Notes:

  • The nitration process is highly exothermic; thus, slow addition and temperature control are vital.
  • The yield of 4-nitro-1H-pyrazole generally ranges from 70-85% under optimized conditions.

Alkylation to Introduce the Propyl Chain

Reaction Overview:
The nitrated pyrazole undergoes nucleophilic substitution with an appropriate alkylating agent to attach a 3-carbon linker, forming the key intermediate.

Methodology:

  • Reagents: Methyl iodide (CH₃I) or similar alkyl halides
  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for high solubility
  • Catalyst: Potassium carbonate (K₂CO₃) as a base
  • Reaction Conditions:
    • Temperature: 25–60°C
    • Duration: 12–24 hours
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation

Reaction Details:
The nucleophilic nitrogen on the pyrazole ring attacks the alkyl halide, forming a methylated intermediate with a propyl chain attached at the nitrogen atom.

Introduction of the Amino Group

Reaction Overview:
Conversion of the alkylated intermediate into the amino derivative involves reduction or substitution reactions.

Methodology:

  • Reagents: Ammonia (NH₃) in a suitable solvent or hydrogenation conditions
  • Catalysts: Raney nickel or palladium on carbon (Pd/C)
  • Conditions:
    • Hydrogenation at 1–5 atm pressure
    • Temperature: 25–80°C
    • Duration: 4–12 hours

Notes:

  • The amino group is introduced at the terminal end of the propyl chain, resulting in the primary amine functionality.

Formation of the Hydrochloride Salt

Reaction Overview:
The free amine reacts with hydrochloric acid to form the hydrochloride salt, stabilizing the compound and enhancing its solubility.

Methodology:

  • Reagents: Hydrogen chloride (HCl) gas or concentrated HCl solution
  • Conditions:
    • Dissolve the amine in an appropriate solvent (e.g., ethanol or water)
    • Bubble HCl gas or add HCl solution until complete protonation
    • Crystallize the hydrochloride salt by cooling or solvent evaporation

Yield and Purity:

  • The process typically yields high-purity hydrochloride salts, suitable for further applications or characterization.

Purification and Characterization

Purification Techniques:

  • Recrystallization from ethanol or acetonitrile
  • Chromatography (if necessary) for impurity removal

Analytical Confirmation:

  • Nuclear Magnetic Resonance (NMR): To confirm the structure of the pyrazole and amino groups
  • Infrared Spectroscopy (IR): To verify nitro and amino functionalities
  • Mass Spectrometry (MS): To confirm molecular weight and purity

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Purpose Yield (%) Notes
1 Nitration of pyrazole HNO₃ / H₂SO₄ < 0°C, 1-2 hrs Introduce nitro group 70–85 Exothermic, careful control needed
2 Alkylation Methyl iodide, K₂CO₃ 25–60°C, 12–24 hrs Attach propyl chain 60–75 Polar aprotic solvent preferred
3 Amination NH₃ or H₂ 25–80°C, 4–12 hrs Convert to amine 65–80 Hydrogenation or nucleophilic substitution
4 Salt formation HCl gas or solution RT, crystallization Stabilize compound >90 Purify by recrystallization

Research Findings and Optimization Insights

  • Yield Optimization:
    The nitration step’s yield can be improved by controlling temperature and acid concentration, while alkylation efficiency depends on solvent polarity and base strength.

  • Reaction Time and Temperature:
    Nitration is sensitive to temperature fluctuations; over-heating can lead to poly-nitration or degradation. Alkylation and amination steps benefit from moderate temperatures to balance reaction rate and selectivity.

  • Safety Considerations:
    Handling nitrating mixtures and alkyl halides requires strict safety protocols due to their corrosive and toxic nature.

  • Scalability: Continuous flow nitration and microwave-assisted alkylation have been explored to enhance scalability and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of [3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Heterocyclic Amines

Compounds with nitro-heterocyclic moieties (e.g., triazole, imidazole) and aliphatic/aromatic amine functionalities are structurally and functionally relevant for comparison.

Table 1: Key Nitro-Heterocyclic Amine Derivatives
Compound Name Molecular Formula Melting Point (°C) Key Structural Features Source
[3-(4-Nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride (Target) C6H10ClN5O2 Not reported 4-nitro-pyrazole, propylamine
3-(2-Nitro-1H-imidazol-1-yl)propan-1-amine hydrochloride C6H10ClN5O2 Not reported 2-nitro-imidazole, propylamine
[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]bis(trifluoromethylbenzyl)amine HCl C23H18F12N5O2 138–140 (dec.) 3-nitro-triazole, bis(trifluoromethylbenzyl)
1-[3-(2-Nitro-1H-imidazol-1-yl)propyl]-4-(trifluoromethylbenzyl)piperazine HCl C16H20ClF3N6O2 185–187 2-nitro-imidazole, piperazine, aromatic

Structural and Functional Insights :

  • Nitro Group Position: The target compound’s 4-nitro-pyrazole differs from 3-nitro-triazole (e.g., compound 30 in ) and 2-nitro-imidazole (e.g., compound 39 in ).
  • Aromatic Substitutions : Compounds with trifluoromethylbenzyl groups (e.g., ) exhibit higher molecular weights and melting points (138–187°C) compared to the simpler target compound, likely due to increased van der Waals interactions and crystallinity.
  • Chain Length : Compound 41 in ([4-(3-nitro-triazol-1-yl)butyl]amine) has a butyl linker instead of propyl, which may enhance flexibility or alter pharmacokinetics.

Non-Nitro Heterocyclic Amine Hydrochlorides

Other amine hydrochlorides with distinct heterocycles provide insights into the role of the pyrazole ring.

Table 2: Amine Hydrochlorides with Alternative Heterocycles
Compound Name Molecular Formula Heterocycle Type Key Applications/Properties Source
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride C7H13ClN2S Thiazole Research intermediate
[3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride C12H15ClN3OS Oxadiazole Not reported
{3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine HCl C14H19ClFN3 Pyrazole Fluorinated aromatic substitution

Key Comparisons :

  • Heterocycle Electronics : Thiazole (electron-rich sulfur) and oxadiazole (electron-deficient) rings contrast with pyrazole’s intermediate aromaticity, affecting solubility and reactivity.
  • Biological Relevance : Fluorinated pyrazole derivatives (e.g., ) may exhibit enhanced bioavailability compared to nitro-substituted analogs due to fluorine’s electronegativity and metabolic stability.

Piperazine-Based Amine Hydrochlorides

Piperazine derivatives (e.g., HBK14-HBK19 in ) share the amine hydrochloride motif but lack nitro-heterocycles. These compounds highlight the importance of the heterocyclic nitro group in the target compound.

Functional Differences :

  • Pharmacological Targets : Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine), whereas nitro-heterocycles (e.g., ) are explored for anti-parasitic activity (e.g., anti-Chagasic agents).
  • Synthetic Complexity: The target compound’s simpler structure (pyrazole vs. piperazine-phenoxy hybrids) may facilitate easier synthesis but limit modularity for drug optimization.

Biological Activity

[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a nitro group attached to a pyrazole ring, contributes to its diverse reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁ClN₄O₂. The presence of the nitro group enhances its reactivity, allowing it to participate in various biochemical interactions. The compound's structure is shown below:

ComponentStructure
Molecular FormulaC₆H₁₁ClN₄O₂
Chemical ClassPyrazole Derivative
Functional GroupsNitro (–NO₂), Amine (–NH₂)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance the compound's ability to form covalent bonds with target proteins. This interaction can modulate enzymatic activity and influence various cellular pathways.

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. A study by Abadi et al. demonstrated that certain pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) were reported as follows:

Compound NameCell LineGI50 (µM)
N-(1-{1-[4-nitrophen]-3-pheny-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF73.79
N-(1-{1-[4-nitrophen]-3-pheny-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideSF-26812.50
N-(1-{1-[4-nitrophen]-3-pheny-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideNCI-H46042.30

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives can exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For example, a derivative exhibited a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against various bacterial strains .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

  • Anticancer Activity : A study evaluated the cytotoxicity of multiple pyrazole derivatives against different cancer cell lines, showing promising results for compounds similar to this compound.
  • Antimicrobial Evaluation : Research conducted on pyrazole derivatives demonstrated their effectiveness in inhibiting biofilm formation, which is critical for treating persistent infections.

Q & A

Q. How can researchers optimize the synthesis of [3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation between 4-nitro-1H-pyrazole and propylamine derivatives. Key steps include:

  • Step 1: Reacting 4-nitro-1H-pyrazole with a halogenated propylamine precursor (e.g., 3-chloropropylamine) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Step 2: Quenching the reaction with hydrochloric acid to form the hydrochloride salt.
  • Optimization Tips:
    • Use catalytic bases (e.g., cesium carbonate) to enhance reaction efficiency .
    • Monitor reaction progress via TLC or HPLC to minimize side products.
    • Purify via column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR confirms the structure by identifying proton environments (e.g., nitro group at δ 8.6–9.0 ppm, propylamine chain at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₇H₁₁N₄O₂Cl) .
  • X-ray Crystallography: Resolves 3D conformation and bond angles, critical for understanding reactivity and biological interactions .
  • Elemental Analysis: Ensures stoichiometric Cl⁻ content in the hydrochloride salt .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

Methodological Answer: The hydrochloride salt enhances:

  • Solubility: Increased polarity improves aqueous solubility (critical for in vitro assays). Test solubility in PBS (pH 7.4) or DMSO for stock solutions .
  • Stability: The ionic form reduces hygroscopicity and degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Structural Modifications:
    • Vary substituents on the pyrazole ring (e.g., replace nitro with methoxy or halogens) to assess impact on target binding .
    • Modify the propylamine chain length (e.g., ethyl vs. butyl) to study steric effects .
  • Biological Assays:
    • Screen against enzyme targets (e.g., cyclooxygenase-2 or kinases) using fluorescence polarization or calorimetry .
    • Compare IC₅₀ values of analogs to identify key pharmacophores .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and tissue distribution in rodent models to identify metabolic instability or poor absorption .
  • Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
  • Dose-Response Refinement: Adjust dosing regimens (e.g., QD vs. BID) to align in vivo efficacy with in vitro potency .

Q. What computational methods are effective for predicting the binding mode of this compound to therapeutic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., serotonin receptors or antimicrobial targets). Focus on nitro group hydrogen bonding and amine-mediated electrostatic interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .

Q. How can researchers validate the anti-inflammatory or antimicrobial activity of this compound in complex biological systems?

Methodological Answer:

  • Inflammation Models:
    • Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
  • Antimicrobial Assays:
    • Perform MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Combine with checkerboard assays to identify synergy with standard antibiotics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride
Reactant of Route 2
[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.